molecular formula C39H68O11 B1249004 dolabelide D

dolabelide D

Cat. No.: B1249004
M. Wt: 712.9 g/mol
InChI Key: VJFQDPJVPBUKKD-QFWAPRMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dolabelide D is a natural product found in Dolabella auricularia with data available.

Scientific Research Applications

Synthesis of Dolabelide D

The first total synthesis of this compound was achieved with key features including catalytic asymmetric silane alcoholysis, tandem silylformylation-crotylsilylation, and a Brook-like 1,4-carbon to oxygen silyl migration (Park et al., 2006).

Construction of Dolabelide Subunits

A study described the construction of the C15-C30 subunit of Dolabelide utilizing a temporary phosphate tether, highlighting two routes that use orthogonal protecting- and leaving-group properties of phosphate esters (Whitehead et al., 2008). Another research achieved the stereoselective synthesis of the C15-C30 subunit using various techniques like anti selective aldol reaction, Wittig olefination, and selective hydroboration (Yadav et al., 2013).

Total Synthesis of Dolabelide C

A study reported the first synthesis of Dolabelide C using a phosphate tether-mediated approach, providing a detailed study on ring-closing metathesis (RCM) macrocyclization to form the macrolactone (Hanson et al., 2011).

Stereoselective Synthesis of Dolabelide B Fragment

An efficient construction of the C(1)-C(13) segment of Dolabelide B was achieved through BITIP catalyzed asymmetric methallylation and Evans reduction (Keck & Mclaws, 2005).

Synthesis of Dolabelide A Fragment

Ruthenium-SYNPHOS-catalyzed asymmetric hydrogenations were used for the construction of the C15-C30 segment of Dolabelide A, achieving high enantio- and diastereoselectivity (Roche et al., 2008).

Fragment Synthesis of Dolabelides A and B

A synthesis of the C(15)-C(30) fragment of Dolabelides A and B was achieved using asymmetric silane alcoholysis and tandem silylformylation-crotylsilylation reactions (Schmidt et al., 2003).

Properties

Molecular Formula

C39H68O11

Molecular Weight

712.9 g/mol

IUPAC Name

[(3S,4S,5R,8S,10R,12S,15E,20R,22S,23S,24R)-24-[(E,4R)-4-acetyloxy-2-methylhept-1-enyl]-4,8,12,20,22-pentahydroxy-3,5,15,23-tetramethyl-2-oxo-1-oxacyclotetracos-15-en-10-yl] acetate

InChI

InChI=1S/C39H68O11/c1-9-12-34(48-29(7)40)19-25(3)20-37-27(5)36(45)23-31(42)14-11-10-13-24(2)15-17-32(43)21-35(49-30(8)41)22-33(44)18-16-26(4)38(46)28(6)39(47)50-37/h13,20,26-28,31-38,42-46H,9-12,14-19,21-23H2,1-8H3/b24-13+,25-20+/t26-,27+,28+,31-,32+,33+,34-,35+,36+,37-,38+/m1/s1

InChI Key

VJFQDPJVPBUKKD-QFWAPRMHSA-N

Isomeric SMILES

CCC[C@H](C/C(=C/[C@@H]1[C@H]([C@H](C[C@@H](CCC/C=C(/CC[C@@H](C[C@@H](C[C@H](CC[C@H]([C@@H]([C@@H](C(=O)O1)C)O)C)O)OC(=O)C)O)\C)O)O)C)/C)OC(=O)C

Canonical SMILES

CCCC(CC(=CC1C(C(CC(CCCC=C(CCC(CC(CC(CCC(C(C(C(=O)O1)C)O)C)O)OC(=O)C)O)C)O)O)C)C)OC(=O)C

Synonyms

dolabelide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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